tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate
Description
This compound features a spirocyclic scaffold with a tertiary butyl carbamate group, a hydroxyl group, and a methyl group at position 9 of the 3-azaspiro[5.5]undecane core. These compounds are often used as intermediates for synthesizing bioactive molecules targeting enzymes, receptors, or protein-protein interactions .
Properties
Molecular Formula |
C16H29NO3 |
|---|---|
Molecular Weight |
283.41 g/mol |
IUPAC Name |
tert-butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C16H29NO3/c1-14(2,3)20-13(18)17-11-9-16(10-12-17)7-5-15(4,19)6-8-16/h19H,5-12H2,1-4H3 |
InChI Key |
ZOGCMWYHRMJXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among related spirocyclic tert-butyl carbamates:
Physicochemical Properties
- Hydroxy vs. Oxo Substitution : The hydroxy derivative (CAS 918644-73-2) has a lower molecular weight (269.38 vs. 283.41) and higher polarity compared to the hydroxymethyl analog, influencing solubility and membrane permeability .
- Diaza vs. Aza Cores : The 3,9-diaza variant (CAS 173405-78-2) exhibits enhanced hydrogen-bonding capacity due to additional nitrogen atoms, improving binding to enzymatic targets like METTL3 .
Commercial Availability and Purity
- tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate : Available from Combi-Blocks (Purity: 96%, CAS 873924-08-4) and PharmaBlock (PBN2011968, >97% purity) .
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate : Supplied by Combi-Blocks Inc. (CAS 918644-73-2, 97% purity) under refrigerated storage .
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